methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
Methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethoxyphenyl group, and a benzylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.
Introduction of the Trifluoromethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution or via coupling reactions such as Suzuki or Heck coupling.
Formation of the Benzylamino Moiety: This involves the reaction of the intermediate with benzylamine, typically under mild conditions to avoid decomposition of sensitive groups.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving pyrazole-containing substrates. It can also be used in the development of new biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl {(4Z)-4-[1-(phenylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate: Similar structure but with a phenylamino group instead of a benzylamino group.
Methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(methoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability under various conditions. This makes it distinct from similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H20F3N3O4 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl 2-[4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H20F3N3O4/c1-14(26-13-15-6-4-3-5-7-15)20-18(12-19(29)31-2)27-28(21(20)30)16-8-10-17(11-9-16)32-22(23,24)25/h3-11,27H,12-13H2,1-2H3 |
InChI Key |
WVLVDPPJISOHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
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